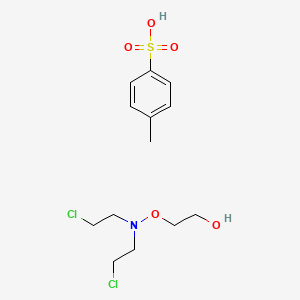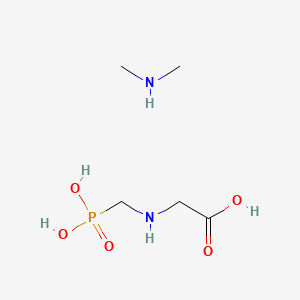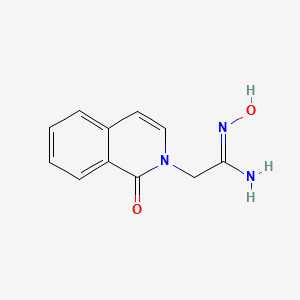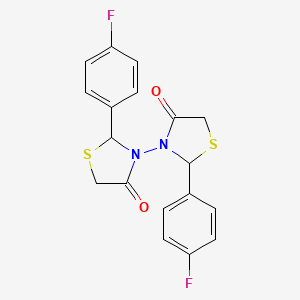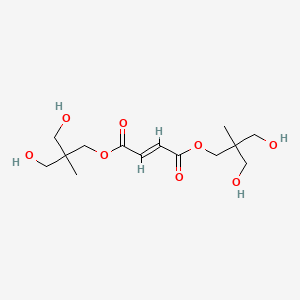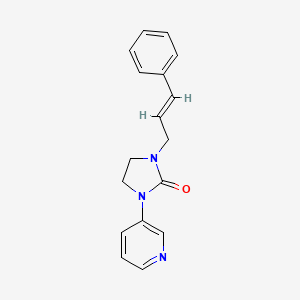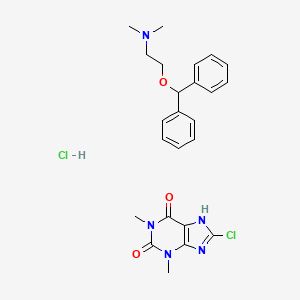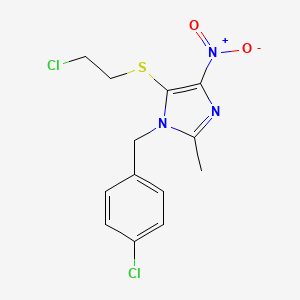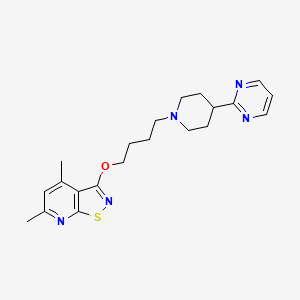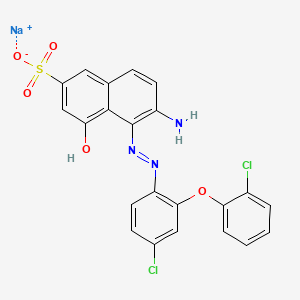
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to maintain the stability of the diazonium salt.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate group, enhancing the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells, aiding in microscopic examination.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with various biomolecules, altering their properties and functions. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-amino-3-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both chloro and phenoxy groups enhances its stability and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
70210-14-9 |
|---|---|
Fórmula molecular |
C22H14Cl2N3NaO5S |
Peso molecular |
526.3 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[4-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-17(20(10-13)32-19-4-2-1-3-15(19)24)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
Clave InChI |
ILTQZECADBXZIL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



